molecular formula C5H3BrClIN2 B1389798 5-Bromo-4-chloro-3-iodopyridin-2-amine CAS No. 1228666-03-2

5-Bromo-4-chloro-3-iodopyridin-2-amine

Cat. No.: B1389798
CAS No.: 1228666-03-2
M. Wt: 333.35 g/mol
InChI Key: VUZRKELWKYLVBZ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-iodopyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H3BrClIN2 and a molecular weight of 333.35 g/mol. This compound is characterized by the presence of bromine, chlorine, and iodine atoms on the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-iodopyridin-2-amine typically involves halogenation reactions of pyridine derivatives. The reaction conditions usually require the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and iodine (I2) in the presence of a suitable catalyst or solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-3-iodopyridin-2-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, 5-Bromo-4-chloro-3-iodopyridin-2-amine serves as a versatile intermediate for the synthesis of various heterocyclic compounds. Its halogenated structure makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely used in the construction of complex organic molecules.

Biology: . Its structural diversity allows for the design of molecules that can interact with specific biological targets.

Medicine: In medicinal chemistry, this compound can be used as a building block for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable precursor for the synthesis of drug candidates.

Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique halogenated structure provides reactivity that is useful in the synthesis of these products.

Mechanism of Action

The mechanism by which 5-Bromo-4-chloro-3-iodopyridin-2-amine exerts its effects depends on the specific biological or chemical context. In biological systems, it may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding or van der Waals forces. The halogen atoms on the pyridine ring can enhance the binding affinity and selectivity of the compound towards its molecular targets.

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine

  • 4-chloro-2-aminopyridine

  • 3-iodopyridine

Uniqueness: 5-Bromo-4-chloro-3-iodopyridin-2-amine is unique due to the presence of three different halogens on the pyridine ring, which provides a high degree of reactivity and versatility in chemical synthesis. This combination of halogens allows for a wide range of chemical transformations that are not possible with compounds containing only one or two halogens.

Properties

IUPAC Name

5-bromo-4-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClIN2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZRKELWKYLVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673602
Record name 5-Bromo-4-chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-03-2
Record name 5-Bromo-4-chloro-3-iodo-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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